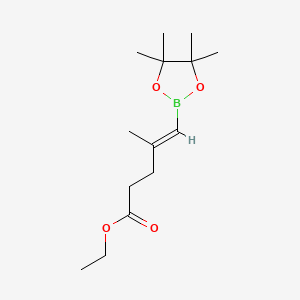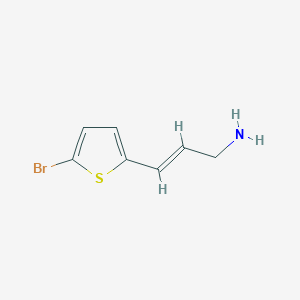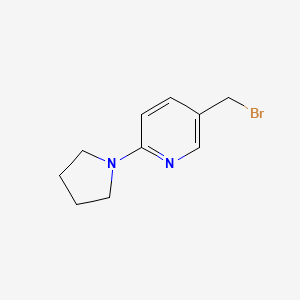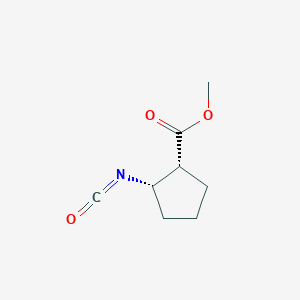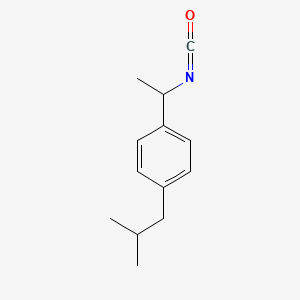
1-Isobutyl-4-(1-isocyanatoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-4-(1-isocyanatoethyl)benzene is an organic compound with the molecular formula C13H17NO It is a derivative of benzene, featuring an isobutyl group and an isocyanatoethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isobutyl-4-(1-isocyanatoethyl)benzene can be synthesized through the reaction of 1-isobutyl-4-(1-hydroxyethyl)benzene with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Isobutyl-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with amines to form ureas.
Addition Reactions: The isocyanate group can react with alcohols to form carbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Water: Used in hydrolysis reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
1-Isobutyl-4-(1-isocyanatoethyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), which are targets for neuropathic pain therapy.
Material Science: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-4-(1-isocyanatoethyl)benzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of ureas and carbamates, which have various biological and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Isobutyl-4-(1-hydroxyethyl)benzene: A precursor in the synthesis of 1-isobutyl-4-(1-isocyanatoethyl)benzene.
Ibuprofen: Contains an isobutylphenyl group similar to this compound.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of a wide range of compounds with diverse applications .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-(1-isocyanatoethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)14-9-15/h4-7,10-11H,8H2,1-3H3 |
Clave InChI |
AUYHBCOFPVPFFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


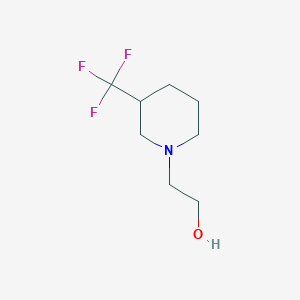
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
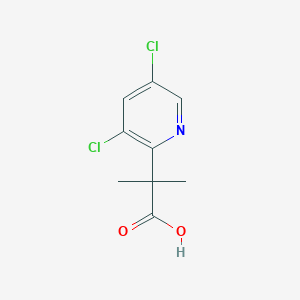


![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
